molecular formula C19H11N3O5 B415286 5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione

5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B415286
M. Wt: 361.3g/mol
InChI Key: JZOYETVYQMJSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a nitro group, a phenoxy group, a pyridine ring, and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the nitro-phenoxy precursor, which is then reacted with a pyridine derivative under controlled conditions to form the desired isoindole dione structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Wurtz–Fittig reaction, Ullmann coupling, or Suzuki–Miyaura cross-coupling reactions. These methods are chosen for their efficiency and ability to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine and isoindole dione moieties can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-phenyl)-5-(3-nitro-phenoxy)-isoindole-1,3-dione
  • 2-(4-Hydroxyphenyl)-5-(3-nitrophenoxy)benzo[c]azolidine-1,3-dione

Uniqueness

5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the pyridine ring, which can enhance its binding affinity to biological targets and improve its solubility in various solvents. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C19H11N3O5

Molecular Weight

361.3g/mol

IUPAC Name

5-(3-nitrophenoxy)-2-pyridin-3-ylisoindole-1,3-dione

InChI

InChI=1S/C19H11N3O5/c23-18-16-7-6-15(27-14-5-1-3-12(9-14)22(25)26)10-17(16)19(24)21(18)13-4-2-8-20-11-13/h1-11H

InChI Key

JZOYETVYQMJSPM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CN=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CN=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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